2-Hydrazinyl-4-(thiophen-2-yl)pyrimidine
Description
Properties
IUPAC Name |
(4-thiophen-2-ylpyrimidin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-12-8-10-4-3-6(11-8)7-2-1-5-13-7/h1-5H,9H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRIQZRXBJYUIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrimidine-2-thiol Intermediates
The foundational step involves converting (2E)-3-aryl-1-(thiophen-2-yl)prop-2-en-1-one chalcones into pyrimidine-2-thiol derivatives. For example, (2E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1a) reacts with thiourea in refluxing 1,4-dioxane with acetic acid catalysis:
Reaction Conditions
- Chalcone (0.01 mol)
- Thiourea (0.01 mol)
- Solvent : 1,4-dioxane (10 mL)
- Catalyst : Glacial acetic acid (1 mL)
- Time : 24 hours reflux
- Workup : Precipitation in ice water, filtration, ethanol recrystallization
Characterization of 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol (2a)
- Yield : 60%
- IR (KBr) : 2363 cm⁻¹ (S–H), 1250 cm⁻¹ (C–O–C)
- ¹H NMR (CDCl₃) : δ 8.72 (s, 1H, pyrimidine-H), 7.85–6.90 (m, 7H, aromatic), 3.89 (s, 3H, OCH₃)
Methylation of Pyrimidine-2-thiols
Formation of Methylthio Derivatives
Pyrimidine-2-thiols (2a-e) undergo methylation using methyl iodide in dimethylformamide (DMF) with potassium carbonate:
General Procedure
- Pyrimidine-2-thiol (1 equiv)
- Methyl iodide (1.2 equiv)
- Base : K₂CO₃ (2 equiv)
- Solvent : DMF (10 mL)
- Time : 6 hours at 80°C
Characterization of 2-(Methylthio)-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine (3a)
Hydrazine Substitution for Hydrazinyl Group Introduction
Nucleophilic Displacement with Hydrazine Hydrate
Methylthio derivatives (3a-e) react with excess hydrazine hydrate (80%) in ethanol under reflux to yield 4-hydrazinyl-2-(thiophen-2-yl)pyrimidines:
Optimized Conditions
- Methylthio-pyrimidine (1 equiv)
- Hydrazine hydrate (4 equiv)
- Solvent : Ethanol (15 mL)
- Time : 8 hours reflux
- Workup : Evaporation, water washing, recrystallization from ethanol
Characterization of 4-Hydrazinyl-2-(thiophen-2-yl)pyrimidine (4a)
- Yield : 72%
- ¹H NMR (DMSO-d₆) : δ 8.65 (s, 1H, pyrimidine-H), 7.80–7.20 (m, 4H, thiophene + NH₂), 4.10 (s, 2H, NH₂)
- LC-MS (m/z) : 193 [M+H]⁺
Alternative Synthetic Pathways
Direct Cyclization of Thiophene-Aminopyrimidine Precursors
While less common, direct cyclization of 2-aminopyrimidine with thiophene derivatives has been explored:
Proposed Reaction
2-Amino-4-chloropyrimidine + Thiophene-2-boronic acid → Suzuki coupling → 4-Hydrazinyl-2-(thiophen-2-yl)pyrimidine
Challenges
- Lower yields (≤40%) due to competing side reactions
- Requires palladium catalysts and inert conditions
Comparative Analysis of Methods
Reaction Mechanism Insights
The cyclocondensation mechanism proceeds via:
- Michael Addition : Thiourea attacks the α,β-unsaturated ketone of the chalcone.
- Cyclization : Intramolecular nucleophilic attack forms the pyrimidine ring.
- Aromatization : Loss of H₂O generates the aromatic pyrimidine-2-thiol.
For hydrazine substitution:
- SN2 Displacement : Hydrazine replaces the methylthio group at C4.
- Tautomerization : The hydrazinyl group stabilizes via conjugation with the pyrimidine π-system.
Industrial-Scale Considerations
Critical Parameters
- Purity of Hydrazine Hydrate : ≥80% to avoid byproducts.
- Solvent Recovery : Ethanol and DMF can be recycled via distillation.
- Waste Management : Neutralization of acidic byproducts required.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Thiophene-2-carboxaldehyde | 220 |
| Hydrazine hydrate | 150 |
| Methyl iodide | 300 |
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-(thiophen-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups into the pyrimidine ring .
Scientific Research Applications
2-Hydrazinyl-4-(thiophen-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-(thiophen-2-yl)pyrimidine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The biological and chemical properties of pyrimidine derivatives are highly dependent on substituents. Below is a comparison of 2-Hydrazinyl-4-(thiophen-2-yl)pyrimidine with structurally related compounds:
Pharmacological Activity
- Antioxidant Activity : Hydrazinyl-pyrimidines, such as 2-Hydrazinyl-4-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, exhibit potent nitric oxide and hydrogen peroxide scavenging (IC50 < 50 µM) due to the hydrazinyl group’s redox activity . The absence of a methoxy group in this compound may reduce its antioxidant efficacy compared to this analog.
- Antimicrobial Activity : Schiff base derivatives of 2-Hydrazinyl-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine show moderate antibacterial activity (MIC 25–50 µg/mL) against Staphylococcus aureus and Escherichia coli . The thiophen-2-yl moiety likely contributes to membrane disruption via hydrophobic interactions.
- Anticancer Potential: Chloro- and nitro-substituted pyrimidines, such as 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine, act as intermediates in small-molecule anticancer drugs, targeting DNA repair pathways . The hydrazinyl group’s absence in these compounds highlights its role in differentiating activity profiles.
Structure-Activity Relationships (SAR)
Biological Activity
2-Hydrazinyl-4-(thiophen-2-yl)pyrimidine (CAS No. 931998-09-3) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H8N4S. The compound features a hydrazine group at the 2-position and a thiophene ring at the 4-position of the pyrimidine core.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- Studies have shown that this compound possesses significant antimicrobial properties against various pathogens.
- Minimum inhibitory concentrations (MIC) have been reported as low as 0.22 μg/mL for certain derivatives, indicating potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity :
- Anti-inflammatory Effects :
Antimicrobial Activity
A study conducted on various derivatives of hydrazinyl-pyrimidines highlighted their antimicrobial efficacy. The following table summarizes the MIC values for selected compounds:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.22 | Staphylococcus aureus |
| Derivative A | 0.25 | Escherichia coli |
| Derivative B | 0.30 | Pseudomonas aeruginosa |
Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (μM) | Reference Drug (Doxorubicin) IC50 (μM) |
|---|---|---|
| A549 | 1.5 | 0.5 |
| MCF-7 | 1.8 | 0.6 |
| HCT116 | 1.3 | 0.4 |
The compound exhibited comparable efficacy to doxorubicin, a standard chemotherapy agent, indicating its potential as an anticancer agent .
Anti-inflammatory Studies
A review highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound, which showed significant inhibition of COX enzymes:
| Compound | COX Inhibition IC50 (μM) |
|---|---|
| This compound | 0.04 |
| Celecoxib | 0.04 |
These results suggest that this compound could serve as a lead for developing new anti-inflammatory drugs .
Case Studies
Several case studies have explored the therapeutic applications of hydrazinyl-pyrimidines:
-
Case Study on Anticancer Activity :
- A study involving the treatment of A549 lung cancer cells with varying concentrations of this compound revealed dose-dependent cytotoxicity, with significant apoptosis observed at higher concentrations.
-
Case Study on Antimicrobial Resistance :
- Research focused on the effectiveness of this compound against antibiotic-resistant strains demonstrated its potential in overcoming resistance mechanisms, making it a candidate for further development in antimicrobial therapy.
Q & A
Q. What are the standard synthetic protocols for 2-Hydrazinyl-4-(thiophen-2-yl)pyrimidine, and how are intermediates purified?
The compound is synthesized via nucleophilic substitution or cyclocondensation reactions. For example, hydrazine derivatives react with α,β-unsaturated ketones or halogenated intermediates under reflux conditions. A reported method involves heating 2-hydrazinylpyrimidine precursors with oxalyl chloride in DMF and triethylamine, followed by recrystallization from ethanol to isolate the product . Purification often employs column chromatography (silica gel) or recrystallization using polar solvents (e.g., ethanol or water/ice mixtures) to remove unreacted starting materials or byproducts.
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : - and -NMR are used to confirm substituent positions on the pyrimidine and thiophene rings. For example, the hydrazinyl group’s NH protons appear as broad singlets near δ 4–5 ppm .
- IR Spectroscopy : Peaks at 3200–3400 cm (N–H stretch) and 1550–1650 cm (C=N/C=C) validate functional groups .
- X-ray Crystallography : Programs like SHELX refine crystal structures to determine bond lengths and angles, critical for verifying regioselectivity in heterocyclic systems .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the design of this compound derivatives for targeted applications?
DFT methods (e.g., B3LYP functional) predict electronic properties, such as HOMO-LUMO gaps, to assess reactivity. Exact-exchange terms improve accuracy in modeling charge distribution, which influences interactions with biological targets or sensor materials . For instance, DFT can identify reactive sites for functionalization (e.g., at the hydrazinyl group or thiophene ring) to enhance binding affinity or photophysical properties.
Q. How should researchers address discrepancies in reported biological activities of thiophene-substituted pyrimidines?
Contradictions often arise from variations in substituent positions or assay conditions. Methodological strategies include:
- Comparative Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., electron-withdrawing groups at the 4-position of thiophene) and testing against standardized assays .
- In-Silico Docking : Tools like AutoDock predict binding modes to enzymes (e.g., PARP-1 or antioxidant enzymes) to rationalize activity differences .
- Statistical Analysis : Multivariate regression identifies confounding factors (e.g., solvent polarity in antioxidant assays) .
Q. What is the mechanistic role of the hydrazinyl group in functionalizing this compound?
The hydrazinyl (–NH–NH) group enables:
- Cyclization Reactions : Reacting with carbonyl compounds (e.g., aldehydes or ketones) to form fused pyrimidines or triazines under acidic conditions .
- Coordination Chemistry : Acting as a ligand for transition metals (e.g., Cu) in catalytic or sensor applications .
- Redox Activity : Participating in radical scavenging, as demonstrated in antioxidant studies of pyridopyrimidine derivatives .
Q. Can this compound be tailored for fluorescence-based sensing applications?
Yes. The thiophene-pyrimidine core exhibits π-conjugation, enabling tunable emission properties. For example:
- Nitro-Explosive Detection : Incorporating electron-rich thiophene enhances fluorescence quenching upon interaction with nitroaromatics (e.g., TNT). Sensitivity is optimized by introducing tert-butylphenyl groups to increase steric hindrance and selectivity .
- Metal Ion Sensing : Functionalizing the hydrazinyl group with chelating moieties (e.g., pyridine) improves specificity for heavy metals like Hg.
Methodological Notes
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, reflux time) to mitigate batch-to-batch variability .
- Data Validation : Cross-reference computational predictions (DFT, docking) with experimental results (e.g., HPLC purity >98%) to resolve contradictions .
- Advanced Characterization : Use High-Resolution Mass Spectrometry (HRMS) and X-ray diffraction to confirm novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
